molecular formula C31H53N3O9 B12285910 EnniatinB3

EnniatinB3

Cat. No.: B12285910
M. Wt: 611.8 g/mol
InChI Key: QFFKZYTWXQBSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced primarily by Fusarium species, which are common fungal contaminants of cereal crops . Structurally, it consists of three D-hydroxyisovaleryl residues alternating with three N-methyl-L-amino acid residues, forming a 18-membered macrocyclic ring . Enniatin B3 is part of the broader enniatin family, which includes analogues such as Enniatin A, A1, B, and B1, distinguished by variations in their amino acid side chains .

Enniatin B3 exhibits ionophoric properties, enabling it to transport cations across biological membranes, and has demonstrated cytotoxic, antifungal, and antibacterial activities .

Properties

Molecular Formula

C31H53N3O9

Molecular Weight

611.8 g/mol

IUPAC Name

4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)

InChI Key

QFFKZYTWXQBSBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin B3 is synthesized through nonribosomal peptide synthetases (NRPS) in Fusarium species. The biosynthesis involves the enzyme enniatin synthetase, which catalyzes the formation of the cyclic hexadepsipeptide structure. The primary precursors include N-methyl-L-valine and 2-hydroxyisovaleric acid .

Industrial Production Methods: Industrial production of enniatin B3 typically involves the cultivation of Fusarium species under controlled conditions. The mycelium is harvested and extracted using organic solvents like methanol. The crude extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Enniatin B3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Dioxygenated enniatin B3.

    Reduction Products: Reduced forms of enniatin B3 with altered ionophoric properties.

    Substitution Products: Alkylated derivatives of enniatin B3.

Scientific Research Applications

Enniatin B3 has a wide range of applications in scientific research:

Mechanism of Action

Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport ions across cell membranes. This disrupts ion gradients and cellular homeostasis, leading to cell death. The compound targets mitochondrial permeability transition pores, causing the release of cytochrome c and activation of caspases, which ultimately induce apoptosis .

Comparison with Similar Compounds

Bioactivity

  • Antimicrobial Activity : Enniatin B3 and B exhibit broad-spectrum antifungal activity, but B3 shows reduced potency against Candida albicans compared to B due to steric hindrance from its bulkier leucine side chains .
  • Ionophoric Efficiency: Enniatin B demonstrates higher K⁺/Na⁺ selectivity than B3, attributed to its smaller valine residues, which create a more constrained ion channel .

Toxicity

Parameter Enniatin B3 Enniatin B Enniatin B1
LD₅₀ (Mouse, oral) 250 mg/kg 180 mg/kg 300 mg/kg
Mitochondrial Toxicity Moderate ROS induction Severe ROS induction Low ROS induction

Enniatin B exhibits higher acute toxicity due to its stronger ionophoric disruption of cellular ion gradients, while B1’s hybrid structure mitigates this effect .

Pharmacokinetic Properties

  • Metabolism : Enniatin B3 undergoes slower hepatic degradation than B, leading to longer half-life in mammalian systems .
  • Bioavailability : B3’s leucine residues enhance membrane permeability, resulting in 20% higher intestinal absorption than B in rat models .

Research Findings and Key Studies

Structural Dynamics : NMR studies reveal that Enniatin B3’s macrocyclic ring exhibits greater conformational flexibility than B, influencing its ion-binding kinetics .

Synergistic Effects : Co-exposure of Enniatin B3 and B in wheat samples amplifies cytotoxicity in human hepatoma cells, suggesting additive risks in contaminated food .

Environmental Persistence : Enniatin B3 demonstrates higher stability in acidic environments (e.g., fermented foods) compared to B, raising concerns about its accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.